2,5-Dioxopyrrolidin-1-yl 3-(prop-2-yn-1-yloxy)benzoate
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Overview
Description
2,5-Dioxopyrrolidin-1-yl 3-(prop-2-yn-1-yloxy)benzoate is a chemical compound known for its unique structure and reactivity. It is often used in various scientific research applications due to its ability to participate in click chemistry reactions, particularly those involving azide groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dioxopyrrolidin-1-yl 3-(prop-2-yn-1-yloxy)benzoate typically involves the reaction of 3-(prop-2-yn-1-yloxy)benzoic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an inert atmosphere at low temperatures to prevent side reactions and ensure high yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to maintain consistency and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2,5-Dioxopyrrolidin-1-yl 3-(prop-2-yn-1-yloxy)benzoate undergoes several types of chemical reactions, including:
Click Chemistry Reactions: It reacts with azide-containing compounds in the presence of a copper catalyst to form triazoles.
Substitution Reactions: The NHS ester group can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Copper Catalysts: Used in click chemistry reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Solvents: Commonly used solvents include dichloromethane (DCM) and dimethylformamide (DMF).
Major Products Formed
Triazoles: Formed from click chemistry reactions.
Amides and Thioesters: Formed from substitution reactions with amines and thiols, respectively.
Scientific Research Applications
2,5-Dioxopyrrolidin-1-yl 3-(prop-2-yn-1-yloxy)benzoate is widely used in scientific research due to its versatility:
Chemistry: Used as a reagent in click chemistry for the synthesis of complex molecules.
Biology: Employed in bioconjugation techniques to label biomolecules.
Medicine: Utilized in drug development for the synthesis of potential therapeutic agents.
Industry: Applied in the production of advanced materials and polymers.
Mechanism of Action
The compound exerts its effects primarily through its reactive NHS ester and alkyne groups. The NHS ester reacts with nucleophiles, forming stable amide or thioester bonds. The alkyne group participates in click chemistry reactions, forming triazoles. These reactions are facilitated by the presence of catalysts and specific reaction conditions.
Comparison with Similar Compounds
Similar Compounds
2,5-Dioxopyrrolidin-1-yl 2-(prop-2-yn-1-yloxy)acetate: Similar structure but with an acetate group instead of a benzoate group.
2,5-Dioxopyrrolidin-1-yl 3-(2-(2-(prop-2-yn-1-yloxy)ethoxy)ethoxy)propanoate: Contains additional ethoxy groups.
Uniqueness
2,5-Dioxopyrrolidin-1-yl 3-(prop-2-yn-1-yloxy)benzoate is unique due to its specific combination of an NHS ester and an alkyne group, making it highly reactive and versatile for various applications in click chemistry and bioconjugation.
Properties
Molecular Formula |
C14H11NO5 |
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Molecular Weight |
273.24 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-prop-2-ynoxybenzoate |
InChI |
InChI=1S/C14H11NO5/c1-2-8-19-11-5-3-4-10(9-11)14(18)20-15-12(16)6-7-13(15)17/h1,3-5,9H,6-8H2 |
InChI Key |
VFWGIUSPYFUYQF-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOC1=CC=CC(=C1)C(=O)ON2C(=O)CCC2=O |
Origin of Product |
United States |
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